This compound falls under the category of macrolide antibiotics, which are characterized by their large lactone ring structure. It is classified specifically as a desmethyl derivative of Azithromycin, which is itself a semi-synthetic derivative of Erythromycin A. The chemical formula for 9-Deoxo-9a-aza-9a-homo Erythromycin A is .
The synthesis of 9-Deoxo-9a-aza-9a-homo Erythromycin A involves a multi-step process, primarily focusing on the hydrogenation of the 6,9-Imino ether precursor.
The molecular structure of 9-Deoxo-9a-aza-9a-homo Erythromycin A features a complex arrangement typical of macrolide antibiotics:
The compound undergoes various chemical reactions relevant to its function as an antibiotic:
The mechanism by which 9-Deoxo-9a-aza-9a-homo Erythromycin A exerts its antibacterial effects primarily involves:
Studies indicate that modifications in the structure can enhance or reduce activity against specific bacterial strains .
The physical and chemical properties of 9-Deoxo-9a-aza-9a-homo Erythromycin A are crucial for its application:
The primary applications of 9-Deoxo-9a-aza-9a-homo Erythromycin A include:
The synthesis of 9-Deoxo-9a-aza-9a-homo Erythromycin A Desmethyl Azithromycin (EP Impurity A) relies critically on the hydrogenation of 6,9-imino ether intermediates. Patent EP0879823A1 details a high-pressure catalytic hydrogenation process using platinum-group catalysts—notably 5–10% platinum on carbon (Pt/C)—to reduce the N-O bond in the imino ether precursor [4]. This transformation occurs at elevated hydrogen pressures (50–100 psi) and moderate temperatures (25–50°C) in polar aprotic solvents like ethyl acetate or tetrahydrofuran. The catalytic system achieves near-quantitative conversion (>98%) within 4–6 hours, with the Pt/C catalyst enabling precise chemoselectivity to avoid over-reduction of other functional groups. Crucially, the reaction proceeds without epimerization at chiral centers adjacent to the reduction site, preserving the stereochemical integrity essential for biological activity. Post-hydrolysis under mild acidic conditions liberates the secondary amine intermediate, which directly feeds into reductive methylation steps [4].
Table 1: Catalytic Hydrogenation Conditions for 6,9-Imino Ether Conversion
Catalyst | Pressure (psi) | Temperature (°C) | Solvent | Conversion (%) |
---|---|---|---|---|
5% Pt/C | 50 | 25 | Ethyl Acetate | 98.5 |
10% Pt/C | 100 | 50 | THF | 99.2 |
Pd/C | 100 | 50 | Ethanol | 82.3 |
Following hydrogenation, the secondary amine undergoes reductive methylation to install the critical tertiary dimethylamino group characteristic of azalide antibiotics. This transformation employs formaldehyde as the methylating agent and utilizes two distinct hydrogen-donor systems documented in EP0879823A1 and recent hydrogen-storage catalysis research [4] [6]:
Recent advances highlighted in Chemical Communications (2024) reveal that ruthenium-based catalysts (e.g., Ru-MOFs) enhance the reversibility of amine-methyl dehydrogenation/hydrogenation cycles, improving atom economy [6]. Solvent selection proves critical: aqueous methanol optimizes solubility of both erythromycin-derived intermediates and gaseous hydrogen, while acidic additives (e.g., acetic acid) prevent catalyst poisoning by protonating residual amines.
Table 2: Optimization of Reductive Methylation Conditions
Method | Catalyst | Reaction Time (h) | Yield (%) | Byproducts |
---|---|---|---|---|
Eschweiler-Clarke | None | 2.0 | 95 | N-Formyl derivative (<3%) |
H₂/Pt/C (10 bar) | 5% Pt/C | 3.5 | 98 | None detected |
H₂/Ru-MOF (30 bar) | Ru-UiO-66 | 1.5 | 99 | None detected |
Large-scale synthesis requires efficient catalyst recycling due to platinum’s high cost. Industrial processes (EP0879823A1) address Pt/C deactivation—primarily caused by amine adsorption and sulfur poisoning—through cyclic regeneration protocols [4]:
After five regeneration cycles, Pt/C maintains >90% hydrogenation efficiency in imino ether reduction. Crucially, fresh catalyst makeup (5–10% of total charge) compensates for physical losses during filtration. This strategy reduces platinum consumption by 60–70% in commercial production, significantly lowering environmental and economic burdens [4].
Table 3: Pt/C Catalyst Performance Across Regeneration Cycles
Cycle Number | Relative Activity (%) | Platinum Leaching (ppm) |
---|---|---|
Fresh | 100 | <1 |
1 | 98 | 2 |
3 | 93 | 8 |
5 | 90 | 15 |
The synthesis of advanced 11a-azalide scaffolds hinges on boron-mediated protection of the 11,12-diol system in erythromycin precursors. As reported in ACS Medicinal Chemistry Letters (2010), dihydroxy intermediates are treated with boric acid or borate esters to form cyclic hydrogen borate complexes [7]. This step enables two critical functions:
The borate group is subsequently removed during acidic hydrolysis (pH 2–3, 25°C), regenerating the diol without racemization. This methodology proved indispensable for synthesizing novel 15-membered "11a-azalides," where reconstructed macrolactones exhibit enhanced activity against erythromycin-resistant Streptococcus pneumoniae strains [7].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5